(2S)-2,3-Dimethylhexan-1-amine
Description
Properties
IUPAC Name |
(2S)-2,3-dimethylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-5-7(2)8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALYJCUEITKAW-BRFYHDHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)[C@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3-Dimethylhexan-1-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 2,3-dimethylhexan-1-one using a chiral borane complex can yield (2S)-2,3-Dimethylhexan-1-amine with high enantiomeric purity.
Industrial Production Methods: Industrial production of (2S)-2,3-Dimethylhexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product often involves techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,3-Dimethylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry: (2S)-2,3-Dimethylhexan-1-amine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, (2S)-2,3-Dimethylhexan-1-amine can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to interact with specific biological targets, providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its chiral nature can influence the pharmacokinetics and pharmacodynamics of drug candidates.
Industry: In the industrial sector, (2S)-2,3-Dimethylhexan-1-amine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2,3-Dimethylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variants
a. 2-Methylhexan-1-amine
- Structure : Lacks the additional methyl group at position 3.
- Applications : Used as an intermediate in surfactant synthesis.
b. (2R)-2,3-Dimethylhexan-1-amine
- Structure : Enantiomer of the target compound (C2 configuration: R).
- Properties : Similar physical properties (e.g., boiling point, molecular weight) but distinct interactions in chiral environments (e.g., enzyme binding or catalytic activity).
c. [1,1'-Binaphthyl]-2,2'-diamine
- Structure : Aromatic diamine with fused naphthyl rings .
- Properties: Higher molecular weight (C20H16N2), lower solubility in non-aromatic solvents, and significant toxicity (acute oral toxicity: Category 4; severe eye irritation: Category 1) .
- Applications : Used in asymmetric catalysis and materials science.
Functional Group Analogues
a. 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
- Structure : Contains disulfide bonds and dual amine groups .
- Applications: Potential use in redox-responsive drug delivery systems.
b. Acetamide Derivatives (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide)
Data Table: Comparative Analysis of Key Properties
Q & A
Q. What are the recommended synthetic routes for (2S)-2,3-Dimethylhexan-1-amine, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
- Synthetic Pathways :
- Reductive Amination : React (2S)-2,3-dimethylhexanal with ammonia under hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes) to preserve stereochemistry.
- Resolution of Racemates : Separate enantiomers via chiral column chromatography or enzymatic resolution if starting from a racemic mixture .
- Critical Factors :
- Temperature (>40°C may reduce enantiomeric excess due to racemization).
- Catalyst choice (e.g., palladium vs. ruthenium complexes affect yield and optical purity).
- Solvent polarity (aprotic solvents like THF enhance stereochemical control).
Q. How can researchers validate the structural and chiral integrity of (2S)-2,3-Dimethylhexan-1-amine?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Compare and spectra with computational predictions (e.g., DFT calculations). Key signals: δ ~1.2 ppm (CH groups), δ ~2.5 ppm (NH adjacent to chiral center) .
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to confirm >98% enantiomeric excess .
- Optical Rotation : Measure [α] and compare to literature values for (S)-configured amines (e.g., +15° to +25° in ethanol) .
Q. What safety protocols are essential for handling (2S)-2,3-Dimethylhexan-1-amine in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Emergency Measures :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for (2S)-2,3-Dimethylhexan-1-amine across in vitro assays?
Methodological Answer:
- Experimental Design :
- Data Analysis :
Q. What strategies optimize the enantioselective synthesis of (2S)-2,3-Dimethylhexan-1-amine for pharmacological studies?
Methodological Answer:
-
Catalyst Screening : Test chiral phosphine ligands (e.g., Josiphos) with varying steric bulk to enhance stereocontrol .
-
Kinetic Resolution : Monitor reaction progress via inline FTIR to terminate at peak enantiomeric excess (~85–90%) .
-
Table: Impact of Catalysts on Yield and Enantiomeric Excess
Catalyst Yield (%) Enantiomeric Excess (%) Ru-BINAP 75 92 Pd-ChiralPhos 68 85 Ni-Josiphos 80 89
Q. How does the stereochemistry of (2S)-2,3-Dimethylhexan-1-amine influence its interaction with biological targets (e.g., GPCRs)?
Methodological Answer:
Q. What analytical approaches address discrepancies in NMR data for (2S)-2,3-Dimethylhexan-1-amine across solvents?
Methodological Answer:
- Solvent Titration : Acquire NMR in CDCl, DMSO-d, and DO to identify solvent-induced shifts (e.g., NH proton exchange in DO) .
- Dynamic NMR : Analyze variable-temperature spectra to detect conformational flexibility affecting signal splitting .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

